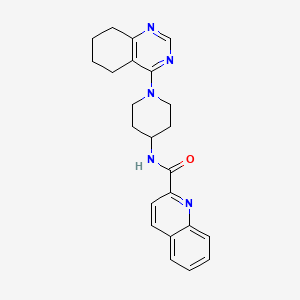

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide” is a compound that has been studied in the field of medicinal chemistry. It is a derivative of quinazoline, a class of organic compounds that are known for their biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . These techniques can provide detailed information about the structure and composition of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. The compound can participate in various chemical reactions due to the presence of functional groups such as carboxamide and quinazoline .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. The molecular formula of this compound is C24H26N4O and its molecular weight is 386.499.Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

Research has identified heterocyclic carboxamides, structurally related to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide, as potential antipsychotic agents. These compounds have shown promise in vitro for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo for their ability to antagonize apomorphine-induced responses in mice, indicating potential antipsychotic activity with reduced risk of extrapyramidal side effects (Norman et al., 1996).

Antibacterial Activity

Compounds containing the tetrahydroquinazolinyl piperidine motif have been synthesized and evaluated for their antibacterial properties. Specifically, derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacterial strains. This suggests the potential utility of these compounds in combating bacterial infections (Selvakumar & Elango, 2017).

Synthesis Methodologies

Efforts to expand the chemical space around N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide have led to the development of novel synthesis methodologies. For instance, a one-pot three-component approach has been described for the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, highlighting the versatility and chemical reactivity of these compounds (Ladani & Patel, 2015).

NK1 Receptor Ligands

Research into non-peptide NK1 receptor ligands based on the phenylpyridine and quinoline moieties, closely related to the chemical structure , has produced compounds with nanomolar affinity. These findings are significant for the development of new treatments for conditions mediated by the NK1 receptor, such as depression and anxiety (Giuliani et al., 2011).

Antihypertensive Agents

Further investigation into piperidine derivatives with a quinazoline ring system has identified potential antihypertensive agents. These compounds have been tested in animal models and shown to produce significant hypotension, suggesting their utility in the management of hypertension (Takai et al., 1986).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and receptors, influencing a range of biological processes .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit potent inhibitory activity against p97 atpase and GATA modulator , which are involved in various cellular processes including protein degradation and gene expression .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound may influence pathways related to protein degradation and gene expression .

Result of Action

Similar compounds have been reported to show various biological activities including antitubercular, anti-inflammatory, anticonvulsant, antimicrobial, antibacterial, antifungal, anticancer and analgesic activities .

Eigenschaften

IUPAC Name |

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c29-23(21-10-9-16-5-1-3-7-19(16)27-21)26-17-11-13-28(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUNMKRXSKLXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)

![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)

![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)

![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)